2-Butoxy-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Butoxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group and a trifluoromethyl group
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling, 2-Butoxy-4-(trifluoromethyl)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (like our boronic acid) transfers its organic group to the palladium .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in organic synthesis to form carbon-carbon bonds . This suggests that the compound could influence a variety of biochemical pathways depending on the specific reactants and conditions of the reaction.
Result of Action
The molecular and cellular effects of this compound are likely to be highly context-dependent, given its role in the Suzuki-Miyaura coupling reaction . The outcome of this reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reaction components, as well as factors like temperature and solvent, can significantly affect the reaction outcome .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid are not fully explored yetFor instance, they are often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
In Suzuki-Miyaura coupling reactions, boronic acids participate in transmetalation, a process where they transfer a group (in this case, a boron group) to a metal .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-butoxy-4-(trifluoromethyl)phenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the hydrolysis process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium complexes, copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while reduction reactions can produce borane derivatives .
Scientific Research Applications
2-Butoxy-4-(trifluoromethyl)phenylboronic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the butoxy group, which can affect its reactivity and applications.
2-(Trifluoromethyl)phenylboronic acid: Another related compound with a different substitution pattern on the phenyl ring.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a butoxy group, leading to different chemical properties and uses.
Uniqueness
2-Butoxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the butoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific chemical reactions and applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
[2-butoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-7-8(11(13,14)15)4-5-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGTROEWQTIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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